molecular formula C15H24N2O4 B11412602 Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11412602
M. Wt: 296.36 g/mol
InChI Key: MQGAYVHULHUJJX-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole with ethyl chloroformate to form an intermediate, which is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-4-[(2-hydroxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 1-ethyl-4-[(2-ethoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific biological targets compared to similar compounds.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl 1-ethyl-4-(2-methoxyethylcarbamoyl)-3,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-6-17-11(4)12(14(18)16-8-9-20-5)10(3)13(17)15(19)21-7-2/h6-9H2,1-5H3,(H,16,18)

InChI Key

MQGAYVHULHUJJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCOC)C

Origin of Product

United States

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